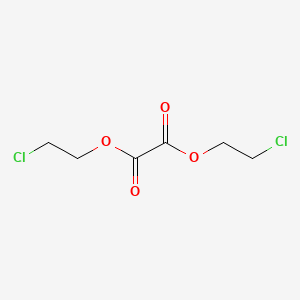

Bis(2-chloroethyl) oxalate

CAS No.: 7208-92-6

Cat. No.: VC14365272

Molecular Formula: C6H8Cl2O4

Molecular Weight: 215.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7208-92-6 |

|---|---|

| Molecular Formula | C6H8Cl2O4 |

| Molecular Weight | 215.03 g/mol |

| IUPAC Name | bis(2-chloroethyl) oxalate |

| Standard InChI | InChI=1S/C6H8Cl2O4/c7-1-3-11-5(9)6(10)12-4-2-8/h1-4H2 |

| Standard InChI Key | SBMXVRZZQIZQIZ-UHFFFAOYSA-N |

| Canonical SMILES | C(CCl)OC(=O)C(=O)OCCCl |

Introduction

Synthesis and Reaction Mechanisms

Primary Synthesis Route

The patent EP0529741A1 details a method for preparing bis(2-chloroethyl) oxalate via esterification of oxalic acid with 2-chloroethanol . The reaction proceeds in two stages:

-

Formation of the oxalate intermediate:

This step typically employs a dehydrating agent such as thionyl chloride or sulfuric acid to drive esterification.

-

Purification: Distillation under reduced pressure (3.3 kPa) yields the final product with a boiling point of 60°C–65°C .

Table 1: Synthesis Conditions and Yields

| Reactant | Quantity (g) | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Oxalic acid | 42.0 | DMSO | NaH | 20–25 | 63 |

| 2-Chloroethanol | 26.6 | - | - | - | - |

Alternative Pathways

Bis(2-chloroethyl) oxalate also serves as a reactant in synthesizing halogenated dioxolanes. For example, reacting it with sodium perfluoroalkoxy salts (, where M = Na, Li) in ether solvents produces fluorinated dioxolanes :

This reaction occurs at 0°C–50°C under anhydrous conditions, with yields exceeding 60% .

Physicochemical Properties

Thermal Stability and Solubility

-

Solubility: Miscible with polar aprotic solvents (e.g., DMSO, ether) but insoluble in water due to its hydrophobic chloroethyl groups.

Spectroscopic Data

-

IR spectroscopy: Strong absorption bands at 1727 cm⁻¹ (C=O stretch) and 1123 cm⁻¹ (C-O-C stretch) .

-

¹H NMR: Peaks at δ 4.22 (s, 2H, -OCH₂-) and δ 3.85–3.67 (m, 4H, -CH₂Cl) .

Industrial and Research Applications

Precursor for Fluorinated Polymers

Bis(2-chloroethyl) oxalate is critical in synthesizing perfluorodioxolanes, which are monomers for high-performance polymers resistant to heat and chemicals . These polymers find use in aerospace coatings and semiconductor manufacturing.

Pharmaceutical Intermediates

The compound’s ability to undergo nucleophilic substitution makes it valuable for producing β-chloroethyl esters, which are intermediates in antitumor agents . For instance, derivatives like 2-trifluoromethyl-1,3-dioxolane have shown promise in drug delivery systems.

| Hazard | Precautionary Measure |

|---|---|

| Moisture sensitivity | Store under anhydrous conditions with desiccants |

| Skin/eye irritation | Immediate flushing with water for 15 minutes |

| Inhalation risk | Use in fume hood with respiratory protection |

Future Research Directions

-

Green Synthesis: Exploring biocatalysts or solvent-free conditions to improve sustainability.

-

Advanced Characterization: Detailed toxicological studies to establish OSHA exposure limits.

-

Novel Applications: Investigating its use in lithium-ion battery electrolytes or metal-organic frameworks (MOFs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume